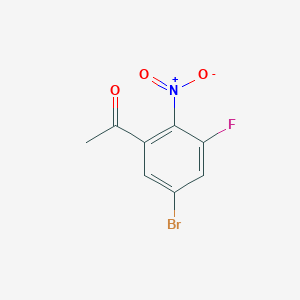
1-(5-Bromo-3-fluoro-2-nitrophenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromo-3-fluoro-2-nitrophenyl)ethan-1-one is an organic compound with the molecular formula C8H5BrFNO3 and a molecular weight of 262.03 g/mol . This compound is characterized by the presence of bromine, fluorine, and nitro groups attached to a phenyl ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of 1-(5-Bromo-3-fluoro-2-nitrophenyl)ethan-1-one typically involves the bromination and fluorination of a nitrophenyl ethanone precursor. One common method includes the reaction of 5-bromo-3-fluoro-2-nitrobenzene with ethanone under controlled conditions . Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(5-Bromo-3-fluoro-2-nitrophenyl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The ethanone group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-Bromo-3-fluoro-2-nitrophenyl)ethan-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the development of bioactive compounds for pharmaceutical research.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-3-fluoro-2-nitrophenyl)ethan-1-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine and fluorine atoms can also participate in electrophilic aromatic substitution reactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
1-(5-Bromo-3-fluoro-2-nitrophenyl)ethan-1-one can be compared with other similar compounds such as:
1-(5-Bromo-3-fluoro-2-hydroxyphenyl)ethan-1-one: This compound has a hydroxy group instead of a nitro group, which affects its reactivity and applications.
1-(4-Bromo-2-fluorophenyl)ethanone: This compound lacks the nitro group, making it less reactive in certain chemical reactions.
The presence of the nitro group in this compound makes it unique and more versatile for various synthetic and research applications.
Properties
Molecular Formula |
C8H5BrFNO3 |
|---|---|
Molecular Weight |
262.03 g/mol |
IUPAC Name |
1-(5-bromo-3-fluoro-2-nitrophenyl)ethanone |
InChI |
InChI=1S/C8H5BrFNO3/c1-4(12)6-2-5(9)3-7(10)8(6)11(13)14/h2-3H,1H3 |
InChI Key |
MHZVVWASEFOEOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1)Br)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


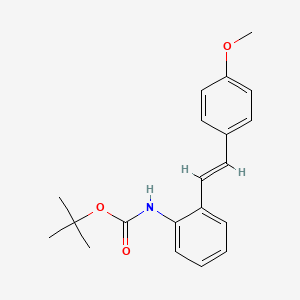

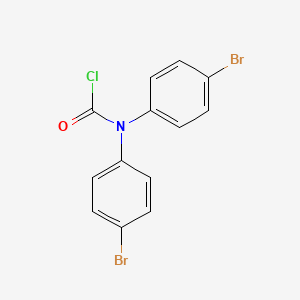
![3-Bromo-5-[(difluoromethyl)sulphonyl]-4-methoxyaniline](/img/structure/B12845114.png)

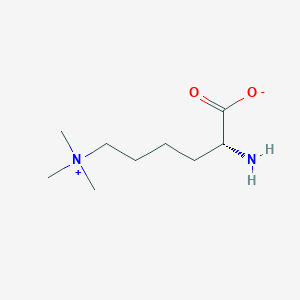
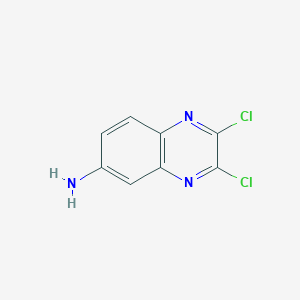
![7-Methoxy-1H-pyrrolo[3,2-c]pyridin-2(3H)-one](/img/structure/B12845134.png)
![3,5-Dibromo-2-[(4-fluorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B12845135.png)
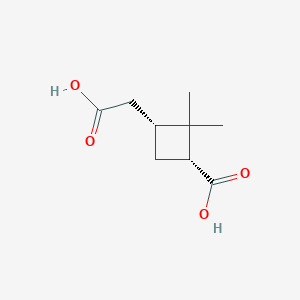

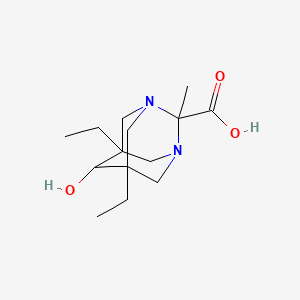
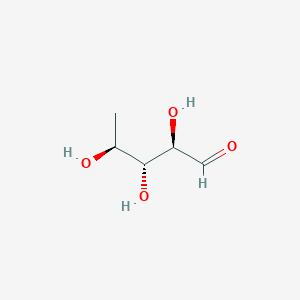
![2-(4-(1H-Pyrazolo[3,4-b]pyridin-4-yl)-1H-pyrazol-1-yl)-N-(1-methyl-1H-indazol-3-yl)acetamide](/img/structure/B12845163.png)
